

# Application Notes and Protocols for the Detection of Flamprop-m-methyl

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## Compound of Interest

Compound Name: *Flamprop-m-methyl*

Cat. No.: *B1241716*

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These application notes provide detailed protocols for the quantitative analysis of **Flamprop-m-methyl** in wheat flour and water samples. The methods described are based on established analytical techniques and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

## Method 1: Analysis of Flamprop-m-methyl in Wheat Flour by Gas Chromatography-Mass Spectrometry (GC-MS)

This method describes the determination of **Flamprop-m-methyl** residues in wheat flour using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis.

### Experimental Protocol

#### 1. Sample Preparation (QuEChERS)

- Homogenization: Ensure the wheat flour sample is homogeneous.
- Extraction:
  - Weigh 10 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.

- Add an appropriate internal standard.
- Cap the tube and shake vigorously for 1 minute.<sup>[1]</sup>
- Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>.
  - Vortex for 30 seconds.
  - Centrifuge at ≥3000 rcf for 5 minutes.
  - The resulting supernatant is ready for GC-MS analysis.

## 2. GC-MS Analysis

- Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
- Mass Spectrometer (MS) System: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL (splitless).
- Oven Temperature Program:
  - Initial temperature: 70 °C, hold for 2 minutes.

- Ramp to 150 °C at 25 °C/min.
- Ramp to 200 °C at 3 °C/min.
- Ramp to 280 °C at 8 °C/min, hold for 10 minutes.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
  - Quantifier Ion: To be determined experimentally (e.g., a prominent fragment ion)
  - Qualifier Ions: To be determined experimentally (e.g., two other characteristic fragment ions)

## Method Validation Data (Typical Values)

The following table summarizes typical validation parameters for the analysis of pesticides in cereal matrices using GC-MS. These values should be experimentally verified for **Flamprop-m-methyl**.

Parameter	Result
Linearity ( $R^2$ )	>0.99
Limit of Detection (LOD)	0.01 mg/kg
Limit of Quantitation (LOQ)	0.05 mg/kg
Recovery (at 0.1 mg/kg)	85-110%
Precision (RSDr)	<15%

## Experimental Workflow



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GC-MS workflow for **Flamprop-m-methyl** analysis.

## Method 2: Analysis of Flamprop-m-methyl in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method details the determination of **Flamprop-m-methyl** in water samples using Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by LC-MS/MS analysis.

### Experimental Protocol

#### 1. Sample Preparation (Solid-Phase Extraction)

- Sample Pre-treatment: Filter the water sample through a 0.45 µm filter to remove particulate matter.
- SPE Cartridge Conditioning:
  - Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Elution: Elute the retained **Flamprop-m-methyl** from the cartridge with 5 mL of acetonitrile.

- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

- Liquid Chromatograph (LC) System: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer (MS) System: Sciex QTRAP 6500+ or equivalent.
- Column: C18 column (e.g., 100 x 2.1 mm, 2.6  $\mu$ m)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
  - 0-1 min: 5% B
  - 1-8 min: Linear gradient to 95% B
  - 8-10 min: Hold at 95% B
  - 10.1-12 min: Return to 5% B and equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Ion Source Temperature: 500 °C.
- IonSpray Voltage: 5500 V.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

### MRM Transitions for **Flamprop-m-methyl**

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
336.1	105.1	25	50
336.1	77.1	40	50

(Note: These are example transitions and should be optimized on the specific instrument used.)

## Method Validation Data (Typical Values)

The following table summarizes typical validation parameters for the analysis of pesticides in water matrices using SPE and LC-MS/MS. These values should be experimentally verified for **Flamprop-m-methyl**.

Parameter	Result
Linearity ( $R^2$ )	>0.995
Limit of Detection (LOD)	0.01 µg/L
Limit of Quantitation (LOQ)	0.05 µg/L
Recovery (at 0.1 µg/L)	90-115%
Precision (RSDr)	<10%

## Experimental Workflow



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LC-MS/MS workflow for **Flamprop-m-methyl** analysis.

## Signaling Pathway and Logical Relationships

While **Flamprop-m-methyl** is a herbicide and its primary mode of action is the inhibition of cell elongation and division in susceptible plants, this is not directly relevant to the analytical detection methods described above. The logical relationship for the analytical process is a linear workflow from sample collection to final result, as depicted in the workflow diagrams. There are no complex signaling pathways involved in the chemical detection itself. The methods rely on the physicochemical properties of the molecule for extraction, separation, and detection.

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## References

- 1. [brieflands.com](https://brieflands.com) [brieflands.com]
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